2,4-Thiazolidinedione, 5-(m-nitrobenzylidene)-
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Overview
Description
2,4-Thiazolidinedione, 5-(m-nitrobenzylidene)-: is a heterocyclic compound containing nitrogen and sulfur atoms. It is part of the thiazolidinedione family, which is known for its diverse pharmacological activities.
Mechanism of Action
Mode of Action
Thiazolidinedione derivatives have been used successfully in the development of potent antidiabetic derivatives .
Biochemical Pathways
It is known that thiazolidinedione derivatives have shown effects on non-coupled respiration and weak effects on pathways using substrates such as proline, succinate, and g3p .
Result of Action
It has been observed that 5-benzylidenethiazolidine-2,4-dione showed a positive effect on survival and lifespan when added to drosophila standard and high fat diet .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Thiazolidinedione, 5-(m-nitrobenzylidene)- typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2,4-thiazolidinedione with m-nitrobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of deep eutectic solvents has also been explored for a more environmentally friendly synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinedione ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinedione derivatives.
Scientific Research Applications
Chemistry: 2,4-Thiazolidinedione, 5-(m-nitrobenzylidene)- is used as a building block in the synthesis of more complex molecules with potential therapeutic applications .
Biology: The compound has been studied for its antimicrobial properties, showing activity against various bacterial and fungal strains .
Medicine: The compound acts as an agonist for peroxisome proliferator-activated receptor gamma, which plays a role in glucose metabolism .
Industry: The compound is used in the development of agrochemicals and pharmaceuticals due to its diverse biological activities .
Comparison with Similar Compounds
2,4-Thiazolidinedione: The parent compound, known for its hypoglycemic properties.
5-(2-Hydroxy-3-methylbenzylidene)-2,4-thiazolidinedione: Known for its aldose reductase inhibitory activity.
5-(3-Hydroxybenzylidene)-3-m-tolyl thiazolidine-2,4-dione: Exhibits significant antimicrobial and anticancer activities.
Uniqueness: 2,4-Thiazolidinedione, 5-(m-nitrobenzylidene)- stands out due to its nitro group, which imparts unique chemical reactivity and biological activity. The presence of the nitro group enhances its antimicrobial and antioxidant properties compared to other thiazolidinedione derivatives .
Properties
IUPAC Name |
5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4S/c13-9-8(17-10(14)11-9)5-6-2-1-3-7(4-6)12(15)16/h1-5H,(H,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOVMANHBOBQRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334243 |
Source
|
Record name | 5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24044-52-8 |
Source
|
Record name | 5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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